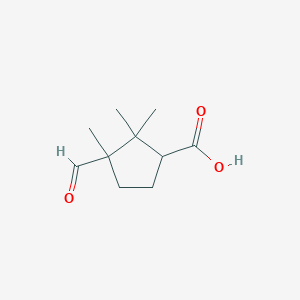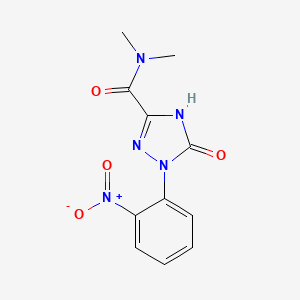![molecular formula C10H5Cl2N3 B13003126 1,4-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B13003126.png)
1,4-Dichloroimidazo[1,2-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by the presence of two chlorine atoms at the 1 and 4 positions of the imidazo[1,2-a]quinoxaline skeleton. It has garnered significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dichloroimidazo[1,2-a]quinoxaline can be synthesized through several methods. One common approach involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is typically catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light . Another method involves the condensation of 2-(imidazol-1-yl)aniline with carbonyldiimidazole, followed by reaction with phosphoryl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 1 and 4 can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives with varying biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base such as cesium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinoxaline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,4-Dichloroimidazo[1,2-a]quinoxaline is not fully understood. preliminary studies suggest that it exerts its biological effects by disrupting key cellular processes. For example, its antifungal activity is believed to result from the disruption of hyphal differentiation, spore germination, and germ tube growth . Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparación Con Compuestos Similares
1,4-Dichloroimidazo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
4-Chloroimidazo[1,2-a]quinoxaline: This compound has a single chlorine atom at position 4 and exhibits similar biological activities.
Imidazo[1,5-a]quinoxalines: These compounds have a different ring fusion pattern but share similar biological activities, including anticancer and antimicrobial properties.
Quinoxaline 1,4-di-N-oxides: These compounds are known for their antibacterial and anticancer activities and have a different substitution pattern on the quinoxaline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H5Cl2N3 |
|---|---|
Peso molecular |
238.07 g/mol |
Nombre IUPAC |
1,4-dichloroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H5Cl2N3/c11-8-5-13-10-9(12)14-6-3-1-2-4-7(6)15(8)10/h1-5H |
Clave InChI |
WXXVZLGVAAMLMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C3=NC=C(N23)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one](/img/structure/B13003047.png)
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)

![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)

![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)




![4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride](/img/structure/B13003115.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)

